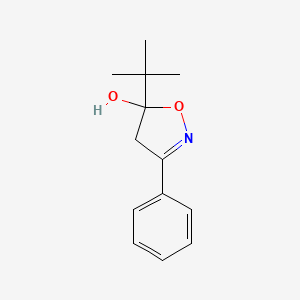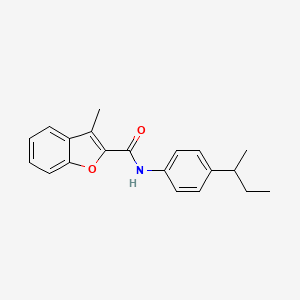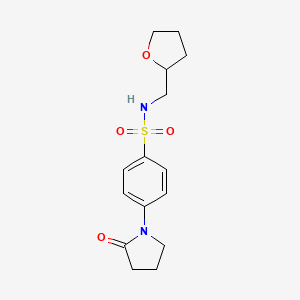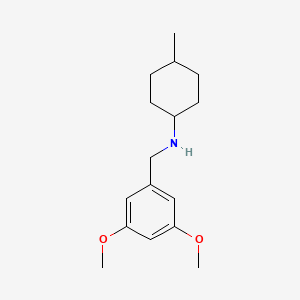![molecular formula C19H23N3O4 B5119806 N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyridinecarboxamide](/img/structure/B5119806.png)
N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyridinecarboxamide, commonly known as 'Daporinad,' is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. Daporinad has been shown to inhibit the activity of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+). In
Wirkmechanismus
Daporinad inhibits the activity of N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyridinecarboxamide, which is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis. NAD+ is an essential cofactor involved in various cellular processes such as energy metabolism, DNA repair, and gene expression. Inhibition of N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyridinecarboxamide leads to the depletion of intracellular NAD+ levels, which results in the activation of the energy sensor enzyme AMP-activated protein kinase (AMPK) and the sirtuin family of proteins. Activation of AMPK and sirtuins leads to various cellular responses such as increased glucose uptake, enhanced mitochondrial function, and reduced inflammation.
Biochemical and Physiological Effects:
Daporinad has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, Daporinad induces apoptosis, reduces cell proliferation, and inhibits tumor growth. In immune cells, Daporinad reduces the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. In metabolic disorders, Daporinad improves insulin sensitivity, glucose tolerance, and reduces hepatic steatosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Daporinad is its specificity towards N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyridinecarboxamide, which makes it an ideal tool for studying the role of NAD+ in various cellular processes. Daporinad is also relatively easy to synthesize and purify, making it readily available for lab experiments. However, one of the limitations of Daporinad is its poor solubility in water, which can make it difficult to use in certain experiments. Additionally, Daporinad has been shown to have off-target effects on other enzymes such as NAPRT1, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for Daporinad research. One area of interest is the development of more potent and selective N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyridinecarboxamide inhibitors that can be used in clinical settings. Another direction is the investigation of the role of NAD+ in aging and age-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the potential use of Daporinad in combination with other drugs for the treatment of cancer and other diseases is an area that requires further investigation.
Synthesemethoden
Daporinad can be synthesized using a multi-step process involving the reaction of 2,3-dimethoxybenzaldehyde with diethyl malonate, followed by the reaction with diethylamine to produce the intermediate compound. The final step involves the reaction of the intermediate compound with 2-bromo-5-nitropyridine to form Daporinad. The purity of the final product can be improved using various purification techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Daporinad has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and metabolic disorders. In cancer, Daporinad has been shown to inhibit the growth of cancer cells by depleting the intracellular NAD+ pool, which is essential for cancer cell survival. Inflammation is another area where Daporinad has shown promising results. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. In metabolic disorders, Daporinad has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and type 2 diabetes.
Eigenschaften
IUPAC Name |
N-[5-(diethylcarbamoyl)-2,3-dimethoxyphenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-5-22(6-2)19(24)13-11-15(17(26-4)16(12-13)25-3)21-18(23)14-9-7-8-10-20-14/h7-12H,5-6H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJRNUFPMQKJPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C(=C1)OC)OC)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(diethylcarbamoyl)-2,3-dimethoxyphenyl]pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5119726.png)
![4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide](/img/structure/B5119730.png)
![5-{[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5119744.png)



![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide](/img/structure/B5119776.png)

![2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone](/img/structure/B5119787.png)

![methyl {[4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate](/img/structure/B5119791.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5119813.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3-chloro-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5119826.png)